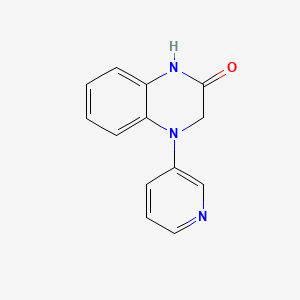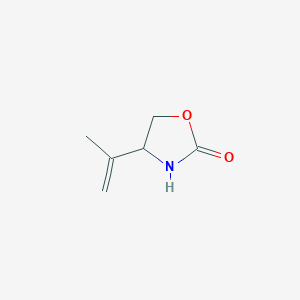![molecular formula C10H12N2O B13550214 2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-ol](/img/structure/B13550214.png)
2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-ol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
. This process can be carried out under mild conditions using common reagents such as sodium hydride and dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions, which are advantageous due to their efficiency and ability to produce a wide range of products in a single synthetic stage . These methods often utilize readily available starting materials and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions include ketones, reduced imidazo[1,2-a]pyridine derivatives, and substituted pyridine compounds .
Scientific Research Applications
2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives such as zolpidem and alpidem . These compounds share a similar core structure but differ in their functional groups and overall properties.
Uniqueness
2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl group at the propan-2-ol position allows for unique interactions and reactions that are not observed in other similar compounds .
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyridin-3-ylpropan-2-ol |
InChI |
InChI=1S/C10H12N2O/c1-10(2,13)8-7-11-9-5-3-4-6-12(8)9/h3-7,13H,1-2H3 |
InChI Key |
CMSGPEKOURWEJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=C2N1C=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


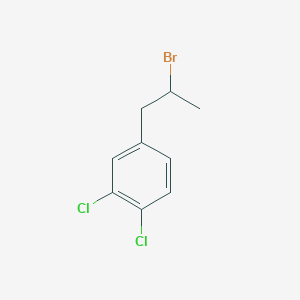
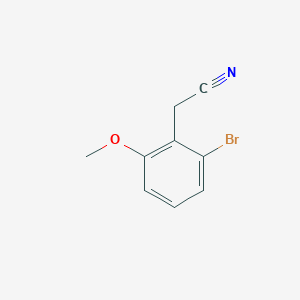
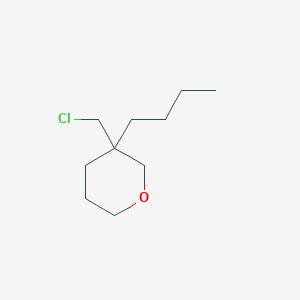
![tert-Butyl 7-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13550164.png)
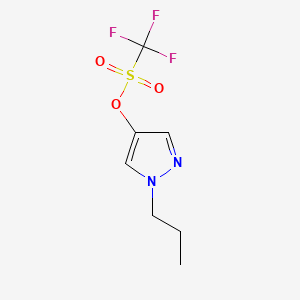
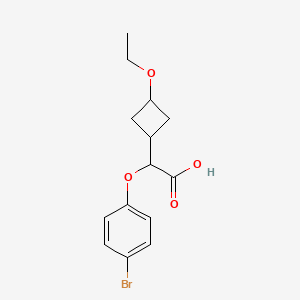



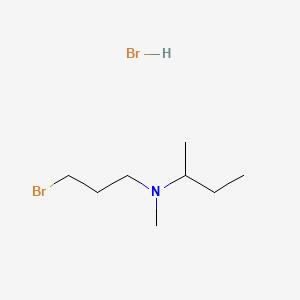
![6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B13550181.png)
amine](/img/structure/B13550188.png)
